![molecular formula C17H17N3OS B5623571 N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine](/img/structure/B5623571.png)
N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine
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Overview
Description
Synthesis Analysis
Compounds with complex structures like "N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine" often involve multi-step synthesis processes. These can include condensation reactions, cycloadditions, and functional group transformations. For example, the synthesis of similar compounds often starts with the formation of a core structure followed by stepwise modifications to add various functional groups, such as methoxy, methyl, and pyridinamine moieties (Al‐Refai et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds like the one is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the arrangement of atoms within the molecule and the configuration of various substituents. For instance, X-ray crystallography can reveal the crystal packing and molecular conformation, as seen in related compounds (Krishnamurthy & Begum, 2015).
Chemical Reactions and Properties
Compounds with thiazol and pyridinamine groups can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. Their reactivity can be influenced by the electronic effects of substituents such as methoxy and methyl groups.
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystallinity, are influenced by their molecular structure. For example, the presence of methoxy groups can increase solubility in organic solvents, while the overall molecular geometry can affect the compound's crystalline form (Ganapathy et al., 2015).
properties
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(4-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-6-7-18-16(8-11)20-17-19-14(10-22-17)13-4-5-15(21-3)12(2)9-13/h4-10H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUYHXFLCZDETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667272 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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